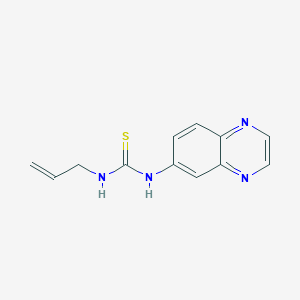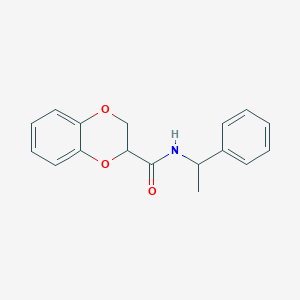
N-allyl-N'-6-quinoxalinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-6-quinoxalinylthiourea, also known as AQ, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. AQ is a member of the thiourea family, which is known for its diverse biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-6-quinoxalinylthiourea has been extensively studied for its diverse biological and pharmacological properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a promising cancer treatment modality. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting biological molecules.
Wirkmechanismus
The precise mechanism of action of N-allyl-N'-6-quinoxalinylthiourea is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of nitric oxide, a molecule involved in inflammation. Additionally, this compound has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-N'-6-quinoxalinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize, and high purity this compound can be obtained with good yields. This compound also exhibits diverse biological and pharmacological properties, making it a versatile compound for studying various cellular processes. However, this compound has some limitations for lab experiments. For example, this compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for N-allyl-N'-6-quinoxalinylthiourea research. One potential direction is to investigate the use of this compound as a photosensitizer in photodynamic therapy. This could involve optimizing the synthesis method to improve the efficiency of this compound as a photosensitizer and studying its efficacy in animal models. Another potential direction is to investigate the use of this compound as a fluorescent probe for detecting biological molecules. This could involve developing new methods for attaching fluorescent tags to this compound and studying its specificity and sensitivity for detecting various biomolecules. Overall, this compound is a promising compound with diverse biological and pharmacological properties, and further research is needed to fully understand its potential applications.
Synthesemethoden
N-allyl-N'-6-quinoxalinylthiourea can be synthesized through a two-step process that involves the reaction of 2-chloroquinoxaline with potassium thiocyanate to form 6-chloroquinoxaline-2-thiol. The resulting compound is then reacted with allylamine to produce this compound. This synthesis method has been optimized to yield high purity this compound with good yields.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-5-15-12(17)16-9-3-4-10-11(8-9)14-7-6-13-10/h2-4,6-8H,1,5H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQIEMBOWHONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5209700.png)

![2-[(2-fluorobenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5209719.png)
![1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5209726.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5209728.png)
![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)
![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)
